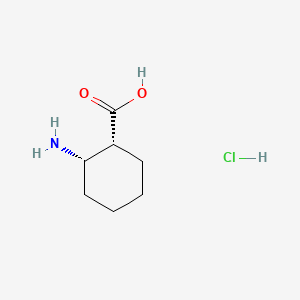

(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

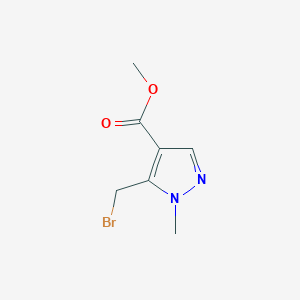

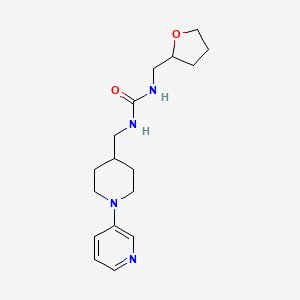

(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride , also known as (-)-Cispentacin hydrochloride , is a compound with the following chemical formula: C6H11NO2 · HCl · 0.5H2O . It belongs to the class of amino acids and exhibits stereochemistry at the first and second carbon atoms.

Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is the preparation of (1R,2S)-(-)-ephedrine , which serves as a precursor. This process typically utilizes (S)-(-)-alpha-methylamino propiophenone and (2R,3R)-tartaric acid derivative or its salt as starting materials. The reduction of these compounds using metal borohydride or a mixture of metal borohydride and Lewis acid leads to the formation of (1R,2S)-(-)-ephedrine, which can subsequently be converted to the hydrochloride salt .

科学的研究の応用

Building Block for Helical β-Peptides Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a structural variant of (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride, is an important component in constructing helical β-peptides. This amino acid can be synthesized from trans-cyclohexane-1,2-dicarboxylic acid through a one-pot procedure. This approach is efficient and yields the amino acid in good quality, proving its usefulness in peptide synthesis (Berkessel, Glaubitz, & Lex, 2002).

Pharmacophore in Hepatitis C Virus Inhibitors (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid, closely related to this compound, is a crucial pharmacophoric unit in a new generation of hepatitis C virus (HCV) NS3/4A protease inhibitors. Its high demand in the pharmaceutical industry for the development of HCV drugs showcases its significance in medicinal chemistry (Sato et al., 2016).

Modulation of Peptide Structures The incorporation of enantiomerically pure variants of (1R,2S)-2-Aminocyclohexanecarboxylic acid into dipeptides has shown to influence their structural properties. For instance, the inclusion of (1R,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acids in dipeptides can result in various conformational changes, highlighting its role in peptide engineering and design (Avenoza et al., 2002).

Biocatalysis in Drug Development Biocatalytic approaches have been explored for synthesizing derivatives of (1R,2S)-2-Aminocyclohexanecarboxylic acid, particularly for use in HCV drug development. These methods involve the use of specific bacterial strains, such as Sphingomonas aquatilis, for asymmetric synthesis, emphasizing the compound’s role in biotechnological applications (Zhu, Shi, Zhang, & Zheng, 2018).

Conformational Analysis in Foldamers Studies have been conducted on the conformational behavior of oligomers containing derivatives of (1R,2S)-2-Aminocyclohexanecarboxylic acid. These investigations provide insights into the structural dynamics of such compounds when used as building blocks in foldamers, which are synthetic molecules mimicking the structure of biopolymers (Choi, Ivancic, Guzei, & Gellman, 2013).

Chirality Control in Chemical Synthesis The compound and its derivatives have been utilized in controlling chirality during chemical reactions, such as in the asymmetric addition of Et2Zn to aromatic aldehydes. This illustrates its application in stereocontrolled synthetic processes (Wang, Kodama, Hirose, & Zhang, 2010).

Molecular Structure Analysis The molecular structure and symmetry of 1-aminocyclohexane carboxylic acid hydrochloride, a related compound, have been analyzed, providing valuable information on its conformation and potential interactions in more complex molecular systems (Chacko, Srinivasan, & Zand, 1971).

Enantioselective Syntheses The compound has been a focal point in the development of enantioselective syntheses, demonstrating its significance in creating stereochemically pure compounds for various applications, including pharmaceuticals (Kawashima et al., 2015).

特性

IUPAC Name |

(1R,2S)-2-aminocyclohexane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIOBHOEZYKCJV-IBTYICNHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2692948.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B2692955.png)

![N-(3-chlorobenzyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2692957.png)

![(5E)-5-[(4-tert-butylphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2692959.png)

![2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2692964.png)